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Compound of Interest

Compound Name: 1,1,3,3-Tetrabromoacetone

Cat. No.: B105956 Get Quote

An In-depth Technical Guide to the Reactivity of 1,1,3,3-Tetrabromoacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract
1,1,3,3-Tetrabromoacetone is a highly functionalized ketone characterized by its significant

reactivity, driven by the presence of four electron-withdrawing bromine atoms and an

electrophilic carbonyl center. This guide provides a comprehensive analysis of its chemical

behavior, focusing on the underlying principles that govern its reactions. We will explore its

synthesis, stability, and key transformations, with a particular emphasis on its participation in

the Favorskii rearrangement. This document serves as a technical resource, offering field-

proven insights and detailed experimental considerations for professionals in chemical

research and pharmaceutical development.

Molecular Structure and Physicochemical
Properties
1,1,3,3-Tetrabromoacetone (CAS No. 22612-89-1) is a polyhalogenated ketone with the

molecular formula C₃H₂Br₄O.[1][2] Its structure features an acetone backbone where all four

alpha-hydrogens have been substituted by bromine atoms. This extensive bromination is the

primary determinant of its chemical personality, rendering the alpha-carbons highly electrophilic

and the bromine atoms effective leaving groups.
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The molecule is a white, low-melting solid with a pungent odor, and it is sensitive to

temperature.[1][3] It is generally soluble in organic solvents like chloroform, dichloromethane,

ethyl acetate, and methanol.[3][4]

Property Value References

Molecular Formula C₃H₂Br₄O [1][3]

Molar Mass 373.66 g/mol [2][3]

Appearance White, low-melting solid [1][3]

Melting Point 36°C [1][4]

Boiling Point 129-130°C (at 7 Torr) [1][3]

Density ~2.904 g/cm³ (Predicted) [1][4]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, Methanol

[3][4]

Storage
Refrigerator, Temperature

Sensitive
[1][4]

Synthesis of 1,1,3,3-Tetrabromoacetone
The preparation of 1,1,3,3-tetrabromoacetone is typically achieved through the exhaustive

bromination of acetone. This reaction proceeds under aqueous or acidic conditions, often with

hydrogen bromide acting as a catalyst.[4] The process involves the stepwise substitution of the

alpha-hydrogens of acetone with bromine.

The reaction is often not perfectly selective and can result in a mixture of brominated acetones,

including mono-, di-, and tribromoacetone derivatives.[5] Controlling the reaction conditions,

such as ensuring the rapid and thorough mixing of bromine and acetone before the reaction

fully initiates, is crucial to minimize the formation of lesser-brominated byproducts and

maximize the yield of the desired tetrabrominated product.[5][6]
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Figure 1: Synthetic pathway to 1,1,3,3-Tetrabromoacetone.

Core Reactivity and Mechanistic Principles
The reactivity of 1,1,3,3-tetrabromoacetone is dominated by two key features: the electrophilic

nature of the carbonyl carbon and the presence of four bromine atoms on the alpha-carbons.

Unlike typical α-halo ketones, it lacks any α'-hydrogens, which fundamentally alters its reaction

pathways, particularly in the presence of a base.

The Absence of Enolization
For many α-halo ketones, a crucial reaction step is the deprotonation of an α'-hydrogen (a

hydrogen on the carbon on the other side of the carbonyl) to form an enolate.[7] This enolate is

a key intermediate in the classic Favorskii rearrangement.[8][9] 1,1,3,3-Tetrabromoacetone
has no such hydrogens, making enolate formation impossible. This structural constraint forces

the molecule into alternative mechanistic pathways.

The Quasi-Favorskii Rearrangement
In the presence of a base, such as an alkoxide, 1,1,3,3-tetrabromoacetone undergoes a

rearrangement known as the quasi-Favorskii (or pseudo-Favorskii) rearrangement.[9][10] This

mechanism is characteristic of α-halo ketones that cannot form an enolate.[10]

The reaction is initiated by the nucleophilic attack of the base (e.g., methoxide) on the

electrophilic carbonyl carbon. This forms a tetrahedral intermediate. Instead of forming a

cyclopropanone ring (which requires an enolate), this intermediate collapses in a concerted

fashion. A neighboring bromomethyl group migrates, displacing a bromide ion from the other
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alpha-carbon. This process ultimately leads to the formation of a carboxylic acid derivative,

such as an ester.[9]
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Figure 2: Mechanism of the Quasi-Favorskii Rearrangement.

Key Synthetic Applications
The unique reactivity of 1,1,3,3-tetrabromoacetone makes it a valuable, albeit specialized,

intermediate in organic synthesis.

Reaction with Sodium Methoxide
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A classic example of its reactivity is the reaction with sodium methoxide in methanol.[11] This

reaction proceeds via the quasi-Favorskii rearrangement to yield an α,β-unsaturated ester. The

strong nucleophilic character of the methoxide ion initiates the attack on the carbonyl group,

and the subsequent rearrangement is driven by the stability of the resulting conjugated system

and the excellent leaving group ability of the bromide ion.[11][12]

Intermediate in Complex Syntheses
1,1,3,3-Tetrabromoacetone serves as an intermediate in the synthesis of certain complex

molecules. For instance, it is used in the preparation of an isotope-labeled version of Mutagen

X (MX), a chlorinated furanone that is a significant disinfection byproduct in drinking water.[4]

This application highlights its utility in constructing highly functionalized and specialized

chemical structures.

Experimental Protocol: Quasi-Favorskii
Rearrangement
The following is a generalized protocol for the reaction of 1,1,3,3-tetrabromoacetone with

sodium methoxide, based on standard procedures for Favorskii rearrangements.[8][13]

Objective: To synthesize a methyl 2,3-dibromoacrylate derivative via the quasi-Favorskii

rearrangement of 1,1,3,3-tetrabromoacetone.

Materials:

1,1,3,3-Tetrabromoacetone

Sodium methoxide (NaOMe)

Anhydrous Methanol (MeOH)

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl)

Saturated aqueous sodium chloride (Brine)
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Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, ice bath.

Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer,

reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve

1,1,3,3-tetrabromoacetone in anhydrous methanol. Cool the flask to 0°C using an ice/water

bath.

Reagent Addition: Prepare a solution of sodium methoxide in anhydrous methanol. Add this

solution dropwise to the stirred solution of tetrabromoacetone over 30-60 minutes,

maintaining the temperature at 0°C.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the

consumption of the starting material.

Quenching: Cool the reaction mixture back to 0°C and carefully quench by adding saturated

aqueous NH₄Cl solution to neutralize the excess base.[8]

Extraction: Transfer the mixture to a separatory funnel. Dilute with diethyl ether and water.

Separate the layers and extract the aqueous layer twice more with diethyl ether.

Washing: Combine the organic layers and wash sequentially with water and then brine to

remove any remaining water-soluble impurities.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude residue can be purified via silica gel flash chromatography to afford

the desired ester product.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b105956?utm_src=pdf-body
https://nrochemistry.com/favorskii-rearrangement/
https://nrochemistry.com/favorskii-rearrangement/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Reaction Setup
(0°C, Inert Atm.)

2. Dropwise Addition
of NaOMe/MeOH

3. Stir at RT
(2-4h)

4. Quench with
Sat. aq. NH₄Cl

5. Extraction
with Diethyl Ether

6. Wash with
H₂O & Brine

7. Dry (MgSO₄)
& Concentrate

8. Flash Chromatography

Click to download full resolution via product page

Figure 3: General workflow for a Quasi-Favorskii reaction.

Safety and Handling
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Polyhalogenated ketones are often irritants and lachrymators. 1,1,3,3-Tetrabromoacetone is

classified as irritating to the eyes, respiratory system, and skin.[1][3] Appropriate personal

protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All

manipulations should be performed in a well-ventilated chemical fume hood.[14] In case of

contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

Conclusion
1,1,3,3-Tetrabromoacetone is a potent electrophilic substrate whose reactivity is uniquely

defined by its polyhalogenated structure and lack of enolizable protons. Its primary reaction

pathway in the presence of bases is the quasi-Favorskii rearrangement, a powerful tool for

carbon skeleton modification. Understanding this distinct reactivity allows researchers and

synthetic chemists to leverage this compound as a strategic intermediate for accessing

complex and highly functionalized molecular architectures. Careful handling and adherence to

safety protocols are paramount when working with this energetic and irritant compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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